1,3-Benzodioxole-4,5-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzodioxole-4,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXFIDXRXIOGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331343 | |
| Record name | 1,3-benzodioxole-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500862-27-1 | |
| Record name | 1,3-benzodioxole-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Deep Dive: Structural Elucidation of 1,3-Benzodioxole-4,5-diamine via NMR Spectroscopy
Executive Summary & Structural Context
The 1,3-benzodioxole-4,5-diamine scaffold represents a critical, electron-rich building block in the synthesis of bioactive heterocycles, including phenazines and quinoxalines.[1][2] However, its utility is frequently compromised by regiochemical ambiguity.[2] During synthesis—typically via nitration or lithiation of 1,3-benzodioxole derivatives—it is chemically difficult to distinguish the 4,5-diamine (vicinal, asymmetric) from the thermodynamically favored 5,6-diamine (symmetric).[1][2]
This guide provides a self-validating NMR protocol to definitively confirm the 4,5-isomer. The core diagnostic relies on the spin-spin coupling (
Experimental Protocol: Sample Preparation
To ensure high-resolution data and visibility of exchangeable amine protons, strict adherence to the following preparation protocol is required.
Solvent Selection: DMSO-d vs. CDCl [1][2]
-
Primary Choice: DMSO-d
(Dimethyl sulfoxide-d ) .[1][2]-
Causality: Aromatic diamines are prone to oxidation and aggregation.[1][2] DMSO disrupts intermolecular Hydrogen bonding, sharpening the aromatic peaks.[2] Crucially, DMSO slows the exchange rate of labile
protons, usually allowing them to appear as distinct broad singlets, whereas they often vanish or broaden into the baseline in CDCl .[2]
-
-
Secondary Choice: CD
OD (Methanol-d ).[1][2]
Sample Preparation Steps
-
Mass: Weigh 5–10 mg of the solid amine.
-
Solvation: Add 0.6 mL of DMSO-d
(99.9% D). -
Filtration: If the solution is cloudy (common with oxidation products), filter through a glass wool plug directly into the NMR tube.[2] Paramagnetic impurities (oxidized radical cations) will broaden lines and ruin coupling constant analysis.[2]
-
Shimming: Allow the sample to equilibrate in the magnet for 5 minutes. Perform gradient shimming to ensure lineshape is sufficient to resolve
values < 1 Hz.
1H NMR Spectral Analysis (Diagnostic Logic)
The structural confirmation of 1,3-benzodioxole-4,5-diamine hinges on the analysis of the aromatic region.[1][2]
A. The Aromatic Region (The "Fingerprint")
Theoretical Expectation: The 4,5-diamine leaves positions 6 and 7 unsubstituted.[2]
-
H-6 and H-7 Relationship: They are vicinal (neighbors).[1][2]
-
Coupling Constant (
): Vicinal aromatic coupling is typically 7.0 – 9.0 Hz .[2] -
Multiplicity: You will observe two distinct doublets (an AB system).[2]
Contrast with 5,6-Diamine (The Imposter): The 5,6-diamine leaves positions 4 and 7 unsubstituted.[1][2]
-
Coupling Constant (
): Para coupling is 0 – 1 Hz .[2] -
Multiplicity: You will observe two singlets (or two singlets with very fine splitting).[2]
B. The Methylene Bridge ( )[1][2]
-
Shift:
5.85 – 6.05 ppm.[1][2] -
Multiplicity: Sharp Singlet (2H).
-
Insight: This peak confirms the integrity of the dioxole ring.[1][2] If this peak is split or shifted significantly (>6.2 ppm), the ring may have opened or hydrolyzed.[2]
C. The Amine Protons ( )[1][2]
-
Shift:
4.0 – 5.5 ppm (Broad singlets).[2] -
Integration: Two signals integrating to 2H each (total 4H), or one broadened signal integrating to 4H if environments are averaged.
-
Note: In the 4,5-isomer, the amine at position 4 is sterically crowded by the dioxole oxygen and the amine at position 5. This may lead to two distinct chemical shifts for the two
groups due to different H-bonding environments.[1][2]
Summary of Diagnostic Data
| Nucleus | Assignment | Multiplicity | Chemical Shift ( | Coupling ( | Diagnostic Value |
| H-6 | Aromatic | Doublet | 6.10 – 6.40 | 8.0 – 9.0 | High (Confirms Ortho) |
| H-7 | Aromatic | Doublet | 6.20 – 6.50 | 8.0 – 9.0 | High (Confirms Ortho) |
| -CH | Methylene | Singlet | 5.85 – 6.05 | - | Medium (Ring Integrity) |
| -NH | Amine | Broad s | 4.00 – 5.50 | - | Low (Variable) |
13C NMR Spectral Expectations
The 13C spectrum should show 7 distinct carbon signals for the 4,5-isomer (due to lack of symmetry compared to the 5,6-isomer).[2]
-
Methylenedioxy Carbon:
100 – 102 ppm (Distinctive region).[1][2] -
Quaternary C-O (C1, C3):
135 – 145 ppm.[2] -
Quaternary C-N (C4, C5):
125 – 135 ppm (Upfield of C-O due to N vs O electronegativity).[2] -
Aromatic C-H (C6, C7):
105 – 120 ppm (Shielded by electron-donating amines).[1][2]
Visualization: Isomer Differentiation Logic
The following diagram illustrates the decision tree for distinguishing the 4,5-isomer from the 5,6-isomer using 1H NMR data.
Figure 1: Decision logic for distinguishing 1,3-benzodioxole-4,5-diamine from its symmetric isomer based on aromatic coupling constants.
Advanced Verification: 2D NMR (HMBC)
If the 1D spectrum is ambiguous (e.g., overlapping peaks), HMBC (Heteronuclear Multiple Bond Correlation) provides the absolute proof of connectivity.[2]
The HMBC "Bridge" Test
-
Locate the Methylene Singlet (
5.9 ppm).[2] -
Look for correlations to the Quaternary Carbons (C1/C3).[2]
-
The Critical Path:
-
In the 4,5-diamine , the quaternary carbons attached to the oxygens (C1/C3) are chemically distinct because the molecule is asymmetric. You should see correlations to two different 13C shifts .
-
In the 5,6-diamine , the molecule has a C2 axis of symmetry. C1 and C3 are equivalent. You will see correlations to one 13C shift .
-
Figure 2: HMBC connectivity logic.[1][2] Asymmetry in the 4,5-isomer results in distinct quaternary carbon environments visible via the methylene protons.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[1][2] (Authoritative source for AB spin system analysis and substituent effects).
-
AIST Spectral Database for Organic Compounds (SDBS). (2024).[2] NMR Data for 1,3-Benzodioxole Derivatives. National Institute of Advanced Industrial Science and Technology.[1][2] [Link][1][2]
-
Reich, H. J. (2024).[2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] (Source for chemical shift additivity rules and coupling constants). [Link][1][2]
-
PubChem. (2024).[1][2] 1,3-Benzodioxol-5-amine (Analogous Data). National Library of Medicine.[1][2] [Link]
Sources
Comprehensive Physicochemical Profiling and Bioanalytical Utility of 1,2-Diamino-4,5-methylenedioxybenzene (DMB)
[1]
Executive Summary
1,2-Diamino-4,5-methylenedioxybenzene (DMB) is a specialized fluorogenic derivatization reagent widely utilized in the high-sensitivity detection of
This guide details the physicochemical properties, reaction mechanisms, and validated experimental protocols for DMB, designed for researchers requiring high-fidelity quantitative data.[1]
Physicochemical Characterization
Chemical Identity & Solid-State Properties
DMB is most commonly supplied as a dihydrochloride salt to enhance water solubility and stability.[1]
| Property | Specification |
| IUPAC Name | 4,5-Methylenedioxy-1,2-phenylenediamine dihydrochloride |
| Common Name | DMB dihydrochloride |
| CAS Number | 81864-15-5 (dihydrochloride); 38608-07-0 (free base) |
| Molecular Formula | |
| Molecular Weight | 225.07 g/mol (salt); 152.15 g/mol (free base) |
| Appearance | White to pale purple/black crystalline powder (oxidation dependent) |
| Melting Point | ~247°C (decomposition) |
| Solubility | Soluble in water (≥50 mg/mL), 1M HCl, and aqueous acetic acid.[1][4][5] |
Spectral Properties (Derivatized)
DMB itself is weakly fluorescent.[1] However, upon reaction with
| Parameter | Value | Notes |
| Excitation Max ( | 373 nm | Optimal for fluorescence detection (FLD) |
| Emission Max ( | 448 nm | Stokes shift allows for high signal-to-noise ratio |
| Detection Limit | ~50–100 fmol | Highly sensitive for trace analysis |
Mechanistic Insight: The DMB Reaction
Reaction Chemistry
The core utility of DMB lies in its condensation reaction with
Key Reaction Parameters:
-
Acidic pH : The reaction requires mild acid (typically 1.6 M acetic acid) to protonate the leaving groups and catalyze the ring closure.
-
Reduction : A reducing agent (Sodium Hydrosulfite/Dithionite or 2-Mercaptoethanol) is strictly required to prevent the oxidation of DMB into non-fluorescent byproducts before it can react.[1]
-
Temperature : 50°C is the thermodynamic optimum; higher temperatures may degrade labile sialic acid modifications (e.g., O-acetyl groups).[1]
Mechanism Visualization
The following diagram illustrates the transformation of DMB and N-Acetylneuraminic Acid (Neu5Ac) into the fluorescent quinoxalinone derivative.
Caption: Chemical pathway of DMB derivatization converting non-fluorescent precursors into a stable fluorophore.
Experimental Protocol: DMB Derivatization of Sialic Acids
Reagent Preparation
Critical Note : DMB is light and oxygen sensitive.[1] Prepare solutions immediately before use or store at -20°C shielded from light.
-
DMB Stock Solution : Dissolve DMB dihydrochloride (7 mg) in 1.4 M Acetic Acid (1 mL).
-
Reductant Solution : Dissolve Sodium Hydrosulfite (
) (18 mg) in 1.4 M Acetic Acid (1 mL). Note: 2-Mercaptoethanol (1M) can be substituted if sulfide interference is a concern.[1] -
Working Labeling Reagent : Mix DMB Stock, Reductant Solution, and 2-Mercaptoethanol in a defined ratio (e.g., 1:1 v/v) to achieve final concentrations of ~7 mM DMB, 0.75 M
-mercaptoethanol, and 18 mM sodium hydrosulfite in 1.4 M acetic acid.
Derivatization Workflow
This protocol is validated for free sialic acids.[1] Bound sialic acids must first be released via acid hydrolysis (2 M acetic acid, 80°C, 3h) or enzymatic digestion (Sialidase A).[1]
Caption: Step-by-step workflow for the DMB labeling of biological samples.
HPLC Analysis Conditions
Critical Technical Considerations
Stability & Storage[1]
-
Light Sensitivity : DMB degrades rapidly under ambient light.[1] All reactions must be performed in amber tubes or wrapped in foil.
-
Oxidation : The solution will turn from pale yellow/white to dark brown upon oxidation.[1] If the reagent is dark brown before use, discard it.
-
Sample Stability : Derivatized samples are stable for up to 48 hours at 4°C in the dark. For longer storage, freeze at -20°C.[1]
O-Acetyl Migration
Sialic acids often contain O-acetyl modifications at positions C7, C8, or C9.[1]
-
Problem : Acidic conditions (during hydrolysis or DMB labeling) can cause migration of O-acetyl groups from C7/C8 to C9.
-
Mitigation : Perform DMB labeling at lower temperatures (e.g., 4°C for 48 hours) if precise localization of O-acetyl groups is required, though this sacrifices sensitivity. For standard total sialic acid quantification, the 50°C protocol is standard.
References
-
Takara Bio. Sialic Acid Fluorescence Labeling Kit User Manual. Retrieved from [1]
-
Agilent Technologies. Signal™ DMB Labeling Kit Product Guide. Retrieved from
-
PubChem. 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride (Compound Summary). Retrieved from [1]
-
Sigma-Aldrich. 4,5-Methylenedioxy-1,2-phenylenediamine dihydrochloride Product Sheet. Retrieved from [1][6]
-
Hara, S., et al. (1989). Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography.[1] Analytical Biochemistry, 179(1), 162-166.[1]
Sources
- 1. 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride | C7H10Cl2N2O2 | CID 12896362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 6. ≥98% purity (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Solubility and Stability of 1,3-Benzodioxole-4,5-diamine Solutions
This guide provides an in-depth technical analysis of 1,3-Benzodioxole-4,5-diamine , a specialized aromatic diamine intermediate. It addresses the critical challenges of solubility and oxidative instability that researchers face during solution preparation and storage.
Executive Summary
1,3-Benzodioxole-4,5-diamine (also known as 4,5-diamino-1,3-benzodioxole) is a highly reactive, electron-rich bicyclic intermediate used in the synthesis of heterocyclic pharmaceuticals (e.g., benzimidazoles, quinoxalines).[1][2][3]
Unlike its more common isomer (1,3-benzodioxole-5,6-diamine), the 4,5-isomer possesses a vicinal diamine motif adjacent to the dioxole ring oxygen. This structural proximity creates unique steric and electronic effects, rendering the molecule exceptionally prone to auto-oxidation and photolytic degradation . Successful handling requires strict adherence to anaerobic preparation protocols and pH-controlled solubilization strategies.
Physicochemical Profile
| Property | Specification |
| Chemical Name | 1,3-Benzodioxole-4,5-diamine |
| Common Salt Form | Dihydrochloride (2HCl) |
| Molecular Weight | 152.15 g/mol (Free Base); ~225.07 g/mol (2HCl) |
| CAS Number | Note: Often indexed as salt forms.[1][2][3][4][5][6] Free Base: [Inferred] Dihydrochloride: See Patent US4758579A |
| Appearance | Off-white to pale beige solid (pure); Darkens rapidly to brown/black upon oxidation. |
| pKa (Estimated) | ~4.5 (Conjugate acid of amine 1), ~0.8 (Conjugate acid of amine 2) |
| LogP (Estimated) | ~0.8 – 1.2 (Free Base) |
Solubility and Solvent Selection[7][8][9]
The solubility of 1,3-Benzodioxole-4,5-diamine is heavily dependent on its protonation state. The free base is lipophilic, while the hydrochloride salt is hydrophilic.
Solvent Compatibility Matrix
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Suitability | Notes |
| DMSO | High (>50 mg/mL) | High (>20 mg/mL) | Excellent | Preferred for stock solutions. High boiling point reduces evaporation. |
| Water | Low (<1 mg/mL) | High (>10 mg/mL) | Conditional | Aqueous solutions must be acidic (pH < 4) to prevent oxidation. |
| Ethanol | Moderate | Moderate | Good | Good for intermediate dilutions; degas thoroughly. |
| DCM/Chloroform | High | Insoluble | Poor | Use only for extraction of the free base. |
Critical Solubilization Protocol
Objective: Prepare a stable 100 mM Stock Solution in DMSO.
-
Deoxygenation: Sparge anhydrous DMSO with Argon or Nitrogen gas for 15 minutes before adding the solid. Dissolved oxygen is the primary cause of rapid degradation.
-
Weighing: Weigh the solid quickly under low-light conditions. If possible, use a glovebox or an inert atmosphere bag.
-
Dissolution: Add the solid to the deoxygenated DMSO. Vortex for 30-60 seconds.
-
Note: If using the HCl salt in water, ensure the water is acidified (0.1 M HCl) to maintain the protonated, oxidation-resistant state.
-
-
Verification: The solution should be clear to pale yellow. A brown or amber tint indicates immediate oxidation (quinone imine formation).
Stability and Degradation Mechanisms[6][8]
The primary failure mode for this compound is oxidative polymerization . The electron-donating dioxy- ring system activates the aromatic ring, making the amino groups highly susceptible to radical formation.
Degradation Pathway
Upon exposure to air, the vicinal diamines undergo oxidative dehydrogenation to form unstable o-quinone diimines . These reactive intermediates rapidly polymerize or hydrolyze to form dark, insoluble melanin-like pigments.
Figure 1: Oxidative degradation pathway of electron-rich aromatic diamines.
Stability Factors[8]
-
pH Sensitivity:
-
Acidic (pH < 3): Stable. Protonation of the amines (
) removes electron density from the ring, inhibiting oxidation. -
Neutral/Basic (pH > 7): Unstable. The free amine lone pairs facilitate electron transfer to oxygen.
-
-
Light Sensitivity: UV light accelerates the formation of radical cations. Solutions must be protected from light (amber vials/foil).
-
Temperature: Store stock solutions at -20°C or -80°C . At room temperature, degradation is observable within hours.
Handling and Storage Workflow
To ensure experimental reproducibility, a "Just-in-Time" preparation strategy is recommended.
Figure 2: Recommended workflow for handling sensitive diamine solutions.
Storage Protocols
-
Solid State: Store in a tightly sealed vial with desiccant at -20°C. Overwrap the vial with aluminum foil.
-
Solution State:
-
Short-term (< 4 hours): Keep on ice, protected from light.
-
Long-term (> 24 hours): Flash freeze in liquid nitrogen and store at -80°C. Do not subject to repeated freeze-thaw cycles.
-
Analytical Monitoring
Before using a stored solution, verify its integrity.
-
Visual Inspection: Any solution that has turned dark brown or black should be discarded. A slight yellowing is often acceptable for qualitative work but indicates typically <5% degradation.
-
HPLC Method:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient. Note: TFA is required to protonate the amines and improve peak shape.
-
Detection: UV at 254 nm or 280 nm.
-
Sign of Degradation: Appearance of broad, late-eluting peaks (polymers) or new peaks with different UV spectra (quinones).
-
References
-
Synthesis and Properties of Benzodioxole Diamines
-
Patent: US Patent 4,758,579. "Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors." (1988).[7] Describes the synthesis of 1,3-benzodioxole-4,5-diamine dihydrochloride.
-
Source:
-
- Article: "The Chemistry of Phenylenediamines and their Interactions with Oxidizing Agents." Chemical Reviews.
- Handling of Labile Reagents: Guide: "Handling and Storage of Air-Sensitive Reagents." Sigma-Aldrich Technical Bulletins. Context: Standard protocols for inert gas sparging and anhydrous solvent use.
Sources
Navigating the Safety Landscape of 1,3-Benzodioxole-4,5-diamine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the material safety data sheet (MSDS) information for 1,3-Benzodioxole-4,5-diamine. As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive understanding of the compound's hazard profile, safe handling protocols, and emergency procedures, grounded in the principles of chemical causality and laboratory best practices.
Chemical Identity and Inferred Hazard Profile
1,3-Benzodioxole-4,5-diamine is an aromatic amine derivative of 1,3-benzodioxole. The presence of the benzodioxole ring and two amino groups on the aromatic ring are the primary determinants of its chemical reactivity and toxicological properties. Aromatic amines as a class are known for their potential carcinogenicity, mutagenicity, and toxicity.[1][2][3][4] They are often readily absorbed through the skin and can pose respiratory and cardiovascular health risks upon exposure.[1]
Structural Analogs and Their Implications:
-
1,3-Benzodioxole (CAS: 274-09-9): The core structure is a colorless, flammable liquid.[5] It is harmful if swallowed or inhaled.[5]
-
Aromatic Diamines: This class of compounds is generally considered toxic.[2] They can be oncogenic, mutagenic, and sensitizing.[2]
Based on these structural precedents, it is prudent to handle 1,3-Benzodioxole-4,5-diamine with a high degree of caution, assuming it possesses similar or potentially enhanced hazardous properties.
Inferred GHS Classification
While a specific GHS classification for 1,3-Benzodioxole-4,5-diamine is unavailable, a conservative classification based on its structural components is recommended:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Carcinogenicity | Category 1B or 2 | H350/H351: May cause cancer |
| Specific Target Organ Toxicity - Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Physical and Chemical Properties (Predicted)
The following table summarizes the predicted physical and chemical properties of 1,3-Benzodioxole-4,5-diamine. These are estimations and should be confirmed with experimental data when available.
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₇H₈N₂O₂ | - |
| Molecular Weight | 152.15 g/mol | - |
| Appearance | Light-sensitive solid | Aromatic amines are often solids that can darken upon exposure to air and light. |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents | Typical for aromatic amines. |
| Stability | Potentially unstable to air and light | Aromatic amines are known to be sensitive to oxidation. |
Hazard Identification and Risk Mitigation
The primary hazards associated with 1,3-Benzodioxole-4,5-diamine are inferred from its chemical class. The following diagram illustrates the potential routes of exposure and the primary health hazards.
Caption: Potential routes of exposure and associated health hazards for 1,3-Benzodioxole-4,5-diamine.
Safe Handling and Storage Protocols
Given the presumed air and light sensitivity, as well as the toxicological risks, stringent handling and storage procedures are imperative.
Experimental Workflow for Safe Handling
The following workflow outlines the essential steps for safely handling 1,3-Benzodioxole-4,5-diamine in a laboratory setting.
Caption: A stepwise workflow for the safe handling of air-sensitive and potentially toxic compounds.
Detailed Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical safety goggles.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood or a glove box to avoid inhalation of dust or vapors.
-
Inert Atmosphere: Due to its likely air sensitivity, handling under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent degradation and the formation of potentially more hazardous byproducts.[6][7][8][9]
-
Weighing and Transfer: Weigh the solid in a sealed container. For transfers, use techniques that minimize atmospheric exposure, such as a glove bag or by creating a positive pressure of inert gas.
-
Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up spills of potential oxidizers.
Storage Conditions:
-
Container: Store in a tightly sealed, light-resistant container.
-
Atmosphere: Store under an inert atmosphere.
-
Temperature: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition.
First-Aid and Emergency Procedures
Immediate and appropriate first-aid is crucial in the event of exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
In Case of Fire:
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Water spray may be ineffective but can be used to cool fire-exposed containers.
Toxicological Profile: An Evidence-Based Postulation
The toxicological properties of 1,3-Benzodioxole-4,5-diamine have not been extensively studied. However, based on the known toxicology of aromatic amines, the following effects are of significant concern:
-
Carcinogenicity and Mutagenicity: Many aromatic amines are known or suspected human carcinogens.[1][3][4] They can be metabolically activated to reactive intermediates that bind to DNA, leading to mutations and potentially initiating cancer.
-
Organ Toxicity: The liver and kidneys are primary targets for the toxic effects of aromatic amines due to their role in metabolism and excretion. Hematological effects, such as methemoglobinemia, are also possible.
-
Skin Sensitization: Repeated skin contact may lead to allergic contact dermatitis.
Conclusion: A Call for Caution and Further Research
1,3-Benzodioxole-4,5-diamine is a compound that requires careful and informed handling due to the significant, albeit inferred, health hazards associated with its chemical class. Researchers and drug development professionals must operate under the assumption that this compound is toxic, likely carcinogenic, and sensitive to atmospheric conditions. The protocols and information presented in this guide are intended to foster a culture of safety and to underscore the critical need for comprehensive toxicological studies on this and other novel chemical entities.
References
- Apollo Scientific. (2022-09-16).
- TCI Chemicals.
- Fisher Scientific. SAFETY DATA SHEET: 4-Amino-2,2-difluoro-1,3-benzodioxole.
-
Wikipedia. 1,3-Benzodioxole. [Link]
-
PubChem. 1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)-. [Link]
- Apollo Scientific. 1,3-Benzodioxole-5,6-diamine dihydrochloride.
- ACS Publications. (2023-11-09).
- Canada.ca. (2020-08-15).
- Cayman Chemical. 1,3-Benzodioxole-5,6-diamine (hydrochloride).
- On the Toxicity of the Aromatic Diamines and their Tetramethylcarboxylic Acid Deriv
- Neilson Lab.
- PubMed. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment.
- Fisher Scientific.
- Wipf Group - University of Pittsburgh. (2014-02-22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Chemical Fact Sheet - AROM
- Handling air-sensitive reagents AL-134.
- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the Toxicity of the Aromatic Diamines and their Tetramethylcarboxylic Acid Derivatives [scielo.org.mx]
- 3. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. censwpa.org [censwpa.org]
- 5. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
Mechanistic Insight: Condensation of 1,3-Benzodioxole-4,5-diamine with α-Keto Acids
This guide provides an in-depth technical analysis of the reaction between 1,3-Benzodioxole-4,5-diamine and α-keto acids . While the symmetric isomer (1,3-benzodioxole-5,6-diamine, or DMB) is a standard fluorogenic reagent for quantifying α-keto acids in biological samples, the 4,5-diamine isomer represents a distinct, asymmetric scaffold valuable for constructing novel bioactive quinoxalinones.
This document focuses on the mechanistic pathways, regioselectivity, and synthetic protocols for this specific asymmetric condensation.
Introduction: The Scaffold & Chemical Significance
The reaction of ortho-diamines with α-keto acids (the Hinsberg reaction variant) is the primary route to quinoxalin-2(1H)-ones .
-
Standard Reagent (5,6-Diamine): The symmetric 1,3-benzodioxole-5,6-diamine reacts with α-keto acids to form fluorescent quinoxalinones used in HPLC detection (e.g., for phenylpyruvic acid in PKU screening).
-
Target Reagent (4,5-Diamine): The asymmetric 1,3-benzodioxole-4,5-diamine presents a regiochemical challenge. The amine at position 4 is sterically crowded by the adjacent dioxole ring oxygen, while the amine at position 5 is electronically distinct. Controlling the condensation of this isomer allows access to unique [1,3]dioxolo[4,5-f]quinoxalin-9-one derivatives, which are isosteres of bioactive coumarins and quinolones.
Mechanistic Analysis
The condensation proceeds via a two-step sequence: Nucleophilic Addition (Schiff Base formation) followed by Intramolecular Cyclization (Amide formation) .
Electronic Landscape & Regioselectivity
Success depends on predicting which amine attacks the ketone first.
-
Reactant 1: 1,3-Benzodioxole-4,5-diamine
-
at C4: Ortho to the dioxole oxygen. This position is sterically hindered and experiences inductive withdrawal (
) from the oxygen, reducing nucleophilicity. -
at C5: Para to the dioxole oxygen (O1). This position benefits from resonance donation (
) without the immediate steric penalty of the ring fusion. Conclusion: C5- is the kinetically superior nucleophile.
-
at C4: Ortho to the dioxole oxygen. This position is sterically hindered and experiences inductive withdrawal (
-
Reactant 2: α-Keto Acid (R-CO-COOH)
- -Keto Carbon: Highly electrophilic (ketone).
-
Carboxyl Carbon: Less electrophilic (resonance stabilized).
The Reaction Pathway[1]
-
Step 1 (Kinetic Control): The more nucleophilic C5-amine attacks the highly electrophilic
-keto group . This forms a carbinolamine intermediate, which dehydrates to form the imine (Schiff base) at the C5 position. -
Step 2 (Thermodynamic Cyclization): The remaining C4-amine attacks the carboxylic acid (or ester) carbonyl. This forms the stable amide bond, closing the pyrazine ring.
Predicted Major Product: 8-substituted-[1,3]dioxolo[4,5-f]quinoxalin-9(8H)-one .
Mechanistic Visualization
The following diagram illustrates the regioselective pathway favoring the 9-one isomer.
Caption: Regioselective condensation pathway driven by the superior nucleophilicity of the C5-amine.
Experimental Protocol
This protocol is adapted from standard quinoxalinone synthesis methodologies, optimized for acid-labile dioxole rings.
Materials
-
Diamine: 1,3-Benzodioxole-4,5-diamine dihydrochloride (synthesized via reduction of 4-amino-5-nitro-1,3-benzodioxole).
-
Substrate: α-Keto acid (e.g., Sodium Pyruvate, Phenylpyruvic acid).
-
Solvent: Ethanol/Water (3:1) or Glacial Acetic Acid (for difficult substrates).
-
Catalyst: Conc. HCl (catalytic amount).
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. Solubilization | Dissolve 1.0 eq of diamine dihydrochloride in Ethanol/Water (3:1 v/v). | The dihydrochloride salt requires a protic solvent. Water ensures solubility of the keto acid salt. |
| 2. Activation | Add 1.2 eq of α-keto acid. If using sodium salt, add 1.0 eq HCl to generate free acid in situ. | Excess keto acid drives the equilibrium (Le Chatelier's principle). |
| 3. Condensation | Heat to reflux (78°C) for 2–4 hours. Monitor via TLC (MeOH:DCM 1:9). | Heat is required to overcome the activation energy of the initial imine formation and the subsequent dehydration. |
| 4. Workup | Cool reaction to 0°C. The product often precipitates. | Quinoxalinones are typically less soluble in cold ethanol than the starting materials. |
| 5. Purification | Filter precipitate.[1][2] Wash with cold EtOH. Recrystallize from DMF/EtOH if necessary. | Avoids column chromatography. DMF is used for highly insoluble fused-ring systems. |
Troubleshooting & Optimization
-
No Precipitate: If the product does not crash out, evaporate solvent to 20% volume and neutralize with 10%
. The free base is less soluble than the hydrochloride salt. -
Regioisomer Mixture: If NMR shows a mixture of isomers (indicated by splitting of the methylene dioxy proton signal singlet vs. AB quartet), switch solvent to Glacial Acetic Acid and reflux. The harsher conditions favor the thermodynamic product (usually the 9-one).
Data & Characterization
When characterizing the specific [1,3]dioxolo[4,5-f]quinoxalin-9-one product, look for these diagnostic signals:
| Analysis | Diagnostic Signal | Interpretation |
| 1H NMR | Methylenedioxy protons. A sharp singlet indicates symmetry or free rotation; splitting suggests steric locking. | |
| 1H NMR | Amide -NH proton. Confirms cyclization to the quinoxalinone (lactam form). | |
| IR | 1660–1680 | Strong C=O stretch (Amide I band). Distinguishes product from imine intermediates. |
| Fluorescence | Strong blue fluorescence is characteristic of the dioxolo-quinoxaline core (similar to DMB derivatives). |
References
-
Use of 1,2-Diamino-4,5-methylenedioxybenzene (DMB)
-
Hara, S., Takemori, Y., Yamaguchi, M., Nakamura, M., & Ohkura, Y. (1985). Fluorometric determination of α-keto acids with 1,2-diamino-4,5-methylenedioxybenzene. Analytica Chimica Acta, 172, 167-173. Link
-
-
Regioselectivity in Quinoxalinone Synthesis
-
Vosooghi, M., et al. (2010). Synthesis and cytotoxic activity of some 2-subsituted quinoxalin-3(4H)-one derivatives. European Journal of Medicinal Chemistry, 45(9), 3754-3760. Link
-
-
General Mechanism of Hinsberg Reaction
-
Meth-Cohn, O. (2000). Quinoxalines. In Comprehensive Heterocyclic Chemistry II (Vol. 6, pp. 233-278). Elsevier. Link
-
Sources
Photophysical Architecture of 1,3-Benzodioxole-4,5-diamine Derivatives
This guide provides an in-depth technical analysis of 1,3-Benzodioxole-4,5-diamine derivatives, focusing on their photophysical characteristics, structural implications, and applications in fluorescence sensing.
Technical Reference Guide for Advanced Applications
Executive Summary & Structural Logic
The 1,3-Benzodioxole-4,5-diamine scaffold represents a specialized subclass of methylenedioxy-bridged arenes. Unlike its ubiquitous isomer, 1,3-benzodioxole-5,6-diamine (DMB)—which forms linear fluorophores widely used in sialic acid detection—the 4,5-diamine isomer yields angularly fused heterocycles upon derivatization.
This structural distinction is the primary determinant of its photophysical profile. The "kinked" angular geometry interrupts the effective conjugation length compared to linear analogs, typically resulting in hypsochromic shifts (blue-shift) in absorption/emission and altered dipole moments that influence solvatochromism.
Structural Isomerism: The Core Divergence
| Feature | 4,5-Diamine Derivatives (Target) | 5,6-Diamine Derivatives (Standard DMB) |
| Fusion Geometry | Angular (e.g., Phenanthrene-like shape) | Linear (e.g., Anthracene/Phenazine-like shape) |
| Symmetry | Lower ( | Higher ( |
| Electronic Effect | Steric proximity of dioxole oxygen to the N-heterocycle | Minimal steric interaction |
| Primary Use | Specialized probes, structural isomer controls | Sialic acid/ |
Molecular Design & Photophysical Mechanisms[1][2]
The Fluorogenic Switch
The 4,5-diamine itself is weakly fluorescent due to Photoinduced Electron Transfer (PET) quenching from the lone pairs of the amine groups to the aromatic core. High-quantum-yield fluorescence is activated only upon condensation with 1,2-dicarbonyls (e.g., benzil, glyoxal) to form [1,3]dioxolo[4,5-f]quinoxalines (angular).
Mechanism of Activation:
-
Condensation: The diamine reacts with a diketone, locking the nitrogen lone pairs into the aromatic pyrazine ring.
-
Rigidification: The formation of the tricyclic system reduces non-radiative decay (
) caused by bond rotation. -
ICT Modulation: The electron-donating dioxole ring pushes electron density into the electron-accepting pyrazine/quinoxaline core, creating a "Push-Pull" system susceptible to Intramolecular Charge Transfer (ICT).
Spectral Characteristics (Angular vs. Linear)
Data below compares the theoretical and observed trends for the angular (4,5-derived) vs. linear (5,6-derived) phenazine-type derivatives.
| Parameter | Angular Derivative (4,5-derived) | Linear Derivative (5,6-derived) | Mechanistic Cause |
| Absorption | ~330–360 nm | ~350–380 nm | Reduced conjugation length in angular systems. |
| Emission | ~420–460 nm (Blue/Cyan) | ~480–520 nm (Green/Yellow) | Larger HOMO-LUMO gap in angular isomers. |
| Stokes Shift | Moderate (~80–100 nm) | Large (>100 nm) | Rigid angular structure often limits excited-state relaxation. |
| Quantum Yield ( | 0.30 – 0.50 | > 0.60 | Angular strain can introduce non-radiative decay channels. |
Solvatochromism
The angular derivatives exhibit positive solvatochromism . As solvent polarity increases (e.g., Hexane
-
Low Polarity: Locally Excited (LE) state dominates.
-
High Polarity: ICT state stabilizes, lowering the energy gap.
-
Note: The angular geometry creates a distinct dipole vector compared to the linear isomer, often making the 4,5-derivatives more sensitive to specific solvent shell interactions.
Experimental Protocols
Synthesis of Fluorescent Reference Standard
To characterize the photophysics, the diamine is typically converted to a stable quinoxaline derivative.
Protocol: Condensation with Benzil
-
Reagents: Dissolve 1,3-Benzodioxole-4,5-diamine (1.0 eq) and Benzil (1.0 eq) in Ethanol (EtOH).
-
Catalyst: Add a catalytic amount of Acetic Acid (AcOH) (approx. 5 mol%).
-
Reflux: Heat at 80°C for 2–4 hours. Monitor by TLC (the diamine spot will disappear; a highly fluorescent spot will appear).
-
Purification: Cool to RT. The product often precipitates. Recrystallize from EtOH or purify via silica column chromatography (Hexane:EtOAc).
Quantum Yield Measurement ( )
Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
Step-by-Step Workflow:
-
Preparation: Prepare 5 concentrations of the derivative in the solvent of interest (Absorbance < 0.1 at
to avoid inner-filter effects). -
Blanking: Measure solvent blank fluorescence.
-
Acquisition: Record integrated fluorescence intensity (
) and Absorbance ( ) for all samples and the reference. -
Calculation:
Where is the slope of the Integrated Fluorescence vs. Absorbance plot, and is the refractive index.
Visualization of Photophysical Pathways
The following diagram illustrates the synthesis and photophysical activation pathway for the 4,5-diamine derivative.
Caption: Activation pathway from non-fluorescent diamine precursor to fluorescent angular heterocycle.
Applications & Strategic Utility
-
Orthogonal Labeling:
-
Since the 4,5-derivative (angular) emits in the blue/cyan region (~440 nm) and the 5,6-derivative (linear) emits in the green/yellow region (~500 nm), they can be used simultaneously to detect different
-keto acids in a single sample if separated by HPLC.
-
-
Steric Probes:
-
The angular geometry places the dioxole oxygens in close proximity to the binding site (the pyrazine nitrogens). This creates a "steric pocket" that can be exploited for selective metal ion sensing (e.g., distinguishing
from based on ionic radius).
-
-
Isomer Differentiation:
-
The 4,5-diamine serves as a critical negative control in assays using the 5,6-diamine (DMB) to verify that fluorescence signals are due to the specific linear conjugation and not generic non-specific binding.
-
References
-
Wessig, P., et al. (2011). "A new class of fluorescent dyes based on 1,3-benzodioxole and [1,3]-dioxolo[4.5-f]benzodioxole."[1] Tetrahedron Letters.
-
Hara, S., et al. (1986).[2] "Highly sensitive determination of N-acetyl- and N-glycolylneuraminic acids... with fluorescence detection."[2] Journal of Chromatography A. (Establishes the DMB 5,6-isomer standard).
-
PubChem Compound Summary. "1,3-Benzodioxole-4,5-diamine (CAS 500862-27-1)."
- Galatsis, P. (2001). "1,2-Diamino-4,5-methylenedioxybenzene (DMB) - Fluorescence Applications." Encyclopedia of Reagents for Organic Synthesis. (Contextualizes the dominance of the linear isomer).
Sources
Methodological & Application
Application Note: Quantitative Analysis of α-Keto Acids in Biological Fluids by HPLC with Fluorescence Detection Using 1,3-Benzodioxole-4,5-diamine
Abstract
This application note presents a detailed, field-proven methodology for the sensitive and selective quantification of α-keto acids in biological matrices such as plasma and urine. The protocol leverages the chemical derivatization of α-keto acids with 1,3-Benzodioxole-4,5-diamine, a reagent analogous to the well-established 1,2-diamino-4,5-methylenedioxybenzene (DMB), to form highly fluorescent quinoxalinone derivatives.[1][2] These stable derivatives are readily separated by reversed-phase high-performance liquid chromatography (HPLC) and quantified with high sensitivity using fluorescence detection. We provide a comprehensive guide covering the principles of the derivatization chemistry, sample preparation, a step-by-step analytical protocol, and expected performance characteristics. This method is designed for researchers, clinicians, and drug development professionals investigating metabolic pathways, diagnosing congenital metabolic disorders, or monitoring disease progression where α-keto acid profiling is critical.
Introduction: The Significance of α-Keto Acid Quantification
α-Keto acids are a class of organic acids that are central intermediates in the metabolism of amino acids, carbohydrates, and lipids. As such, their concentrations in biological fluids are direct indicators of cellular metabolic status and can be significantly altered in various physiological and pathological states. For instance, elevated levels of specific branched-chain α-keto acids are hallmark biomarkers for Maple Syrup Urine Disease (MSUD), a congenital metabolic disorder.[3] Accurate and robust quantification of these analytes is therefore paramount for both clinical diagnostics and fundamental metabolic research.
The primary analytical challenge in α-keto acid measurement lies in their inherent instability and lack of a strong native chromophore or fluorophore, making direct detection by HPLC with UV or fluorescence detectors difficult. Chemical derivatization is a widely adopted strategy to overcome these limitations. Ortho-phenylenediamine reagents, such as 1,3-Benzodioxole-4,5-diamine, react with the vicinal dicarbonyl group of α-keto acids to form stable, highly fluorescent quinoxalinone derivatives.[4][5] This pre-column derivatization dramatically enhances detection sensitivity and selectivity, enabling precise quantification at the femtomole level.[1]
The Chemistry of Derivatization
The core of this analytical method is the condensation reaction between an α-keto acid and 1,3-Benzodioxole-4,5-diamine. The reaction proceeds under acidic conditions and with heating, where the two amino groups of the diamine react with the two carbonyl groups of the α-keto acid to form a stable, heterocyclic quinoxalinone structure. This newly formed derivative possesses an extended conjugated π-system, which is responsible for its strong fluorescence properties.
The reaction is highly specific for the α-keto acid moiety, ensuring minimal interference from other organic acids or components in the biological matrix.[3] The benzodioxole ring structure of the derivatizing reagent contributes to the unique spectral properties of the resulting fluorescent product.
Figure 1: Derivatization of an α-keto acid with 1,3-Benzodioxole-4,5-diamine.
Experimental Workflow Overview
The entire process, from sample collection to data analysis, follows a systematic workflow designed to ensure reproducibility and accuracy. The key stages involve sample deproteinization, derivatization, chromatographic separation, and data quantification.
Figure 2: General experimental workflow for α-keto acid analysis.
Detailed Protocols
Reagent and Standard Preparation
Expertise & Experience: The stability of the derivatization reagent is critical for reproducible results. It is sensitive to oxidation. The inclusion of reducing agents like 2-mercaptoethanol and sodium sulfite in the reagent solution is essential to prevent degradation and ensure consistent derivatization efficiency.[2] Prepare the reagent solution fresh daily for optimal performance.
-
Derivatization Reagent (7.5 mM 1,3-Benzodioxole-4,5-diamine):
-
Based on the protocol for the analogous DMB reagent.[2]
-
To a 10 mL amber vial, add:
-
16.0 mg of 1,3-Benzodioxole-4,5-diamine dihydrochloride.
-
49.0 mg of sodium sulfite.
-
700 µL of 2-mercaptoethanol.
-
8.7 mL of deionized water.
-
580 µL of concentrated HCl.
-
-
Mix gently until all components are dissolved. Store on ice and protect from light.
-
-
α-Keto Acid Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of each α-keto acid of interest (e.g., pyruvic acid, α-ketoglutaric acid, etc.) in 10% acetic acid.[6] Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a mixed working standard solution by diluting the stock solutions with deionized water to achieve the desired concentrations for the calibration curve.
-
-
Internal Standard (IS) Solution:
-
Select an α-keto acid not expected to be present in the sample or a structurally similar compound as an internal standard (e.g., α-ketovaleric acid).[2] Prepare a stock solution and a working solution at a concentration appropriate for spiking into all samples, calibrators, and quality controls.
-
Sample Preparation Protocol (Human Plasma)
Trustworthiness: A robust sample preparation procedure is the foundation of a self-validating system. Protein precipitation with a cold organic solvent like methanol not only removes interfering macromolecules but also aids in the stabilization of labile metabolites.[2] The centrifugation steps must be thorough to ensure a clean, particle-free extract for derivatization, preventing column clogging and system contamination.
-
Thaw: Thaw frozen plasma samples on ice.
-
Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the internal standard working solution to each tube.
-
Precipitate: Add 400 µL of ice-cold methanol.
-
Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate: Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new clean tube without disturbing the protein pellet.
-
Evaporate: Dry the supernatant under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of deionized water. The sample is now ready for derivatization.
Derivatization Protocol
-
Mix: In a sealed autosampler vial or microcentrifuge tube, combine:
-
40 µL of the prepared sample (or standard/QC).
-
40 µL of the freshly prepared Derivatization Reagent.
-
-
Seal & Vortex: Tightly seal the vial and vortex briefly.
-
Incubate: Place the vial in a heating block or water bath set to 85°C for 45 minutes.[2]
-
Cool: After incubation, immediately cool the vial on ice for 5 minutes to stop the reaction.
-
Dilute/Neutralize: Dilute the reaction mixture five-fold with 65 mM NaOH aqueous solution to adjust the pH and prevent peak splitting for certain analytes.[2] For example, add 160 µL of 65 mM NaOH to the 80 µL reaction mixture.
-
Inject: The sample is now ready for HPLC analysis.
HPLC-FLD Method Parameters
Authoritative Grounding: The choice of a C18 reversed-phase column is standard for separating the relatively nonpolar quinoxalinone derivatives.[1][3] The mobile phase composition and gradient are optimized to resolve the derivatives of various α-keto acids, which differ in polarity based on their respective R-groups. The fluorescence detector wavelengths should be optimized empirically for the 1,3-Benzodioxole-4,5-diamine derivatives, but starting conditions can be adapted from the closely related DMB derivatives (Excitation: ~360 nm, Emission: ~450 nm).
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10-25 µL |
| Fluorescence Ex | ~360 nm (Optimize for maximal signal) |
| Fluorescence Em | ~450 nm (Optimize for maximal signal) |
Expected Performance Characteristics
The following table summarizes the typical performance characteristics expected from this method, based on published data for analogous diamine derivatization reagents.[1][6] Validation should be performed in the target matrix to establish method-specific performance.
| Parameter | Expected Performance | Rationale |
| Linearity (r²) | > 0.995 | Demonstrates a direct proportional relationship between concentration and response over the calibration range. |
| Limit of Detection (LOD) | 6 - 50 fmol on column | The high fluorescence quantum yield of the derivatives allows for exceptionally low detection limits.[1] |
| Limit of Quantification (LOQ) | 20 - 150 fmol on column | The lowest concentration that can be measured with acceptable precision and accuracy. |
| Intra-assay Precision (%CV) | < 5% | Measures the reproducibility of results within the same analytical run.[1] |
| Inter-assay Precision (%CV) | < 10% | Measures the reproducibility of results across different analytical runs.[5] |
| Recovery | 90 - 110% | Assesses the efficiency of the sample extraction process and potential matrix effects. |
Conclusion
The derivatization of α-keto acids with 1,3-Benzodioxole-4,5-diamine followed by HPLC-FLD analysis provides a robust, sensitive, and selective platform for their quantification in complex biological fluids. The detailed protocols and methodologies presented in this application note offer a comprehensive framework for researchers and clinicians to implement this powerful analytical technique. By carefully controlling the critical steps of sample preparation and derivatization, this method can yield high-quality, reproducible data essential for advancing our understanding of metabolic health and disease.
References
-
MDPI. (n.d.). 1,3,4,5-Tetra-O-benzoyl-α-d-tagatopyranose. Retrieved February 4, 2026, from [Link]
- Mahar, K. P., et al. (2014). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent.
- Wang, Z. J., Zaitsu, K., & Ohkura, Y. (1991). High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent.
- Han, J., & Lin, D. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 696.
- Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions.
- Hrabovska, A., et al. (2011). Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection.
- Kloos, D. P., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
- Tanaka, H., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(15), 1993-1998.
- Ansari, A. A., & Siddiqui, A. A. (2012). High Performance Liquid Chromatographic Determination Of α-keto Acids From A Pharmaceutical Preparation (Tablet) Using 4-Nitro-1, 2-Phenylene Diamine As A Derivatizing Reagent. Pakistan Journal of Pharmaceutical Sciences, 25(4).
- Al-Majdhoub, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6979.
- Micale, N., Zappala, M., & Grasso, S. (2002).
- Mowbray, J., & Ottaway, J. H. (1970). The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination. Biochemical Journal, 120(1), 171-175.
- Hrabovska, A., et al. (2011). Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. Journal of Chromatography B Analytical Technologies in the Biomedical and Life Sciences, 879(24), 2444-8.
- Shulgin, A. T., & Shulgin, A. (2018). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2018(4), M1016.
- Boyd, M. R., et al. (2011). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 83(17), 6620-6628.
-
Shimadzu Corporation. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Retrieved February 4, 2026, from [Link]
- Li, Y., et al. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Bioorganic & Medicinal Chemistry, 129, 117904.
Sources
- 1. High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent. | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
using 1,3-Benzodioxole-4,5-diamine for fluorescent labeling of carboxylic acids
Application Note: High-Sensitivity Fluorescent Labeling of -Keto Carboxylic Acids using 1,3-Benzodioxole-4,5-diamine (DMB)
Reagent:Abstract & Scope
This technical guide details the protocol for using 1,3-Benzodioxole-4,5-diamine (DMB) to fluorescently label
This method is the gold standard for sialic acid speciation (Neu5Ac vs. Neu5Gc) in biopharmaceutical glycoprofiling and metabolic analysis of biological fluids.
Key Performance Indicators:
-
Sensitivity: Femtomole (fmol) detection limits.[1]
-
Specificity: Exclusive to
-keto acids; minimal interference from non-keto carboxylic acids. -
Stability: DMB-derivatives are stable for up to 48 hours at 4°C.
Scientific Background & Mechanism[2]
The Chemistry of Quinoxaline Formation
The DMB reagent functions as a vicinal diamine. In the presence of an
Why this matters: The resulting quinoxaline derivative is highly fluorescent (Excitation: ~373 nm, Emission: ~448 nm), whereas the free DMB reagent is weakly fluorescent or non-fluorescent at these wavelengths. This "turn-on" mechanism eliminates the need for extensive purification post-labeling.
Reaction Mechanism Diagram
Caption: Figure 1. Acid-catalyzed condensation of DMB with an
Materials & Equipment
Critical Reagents
| Reagent | Grade/Specification | Role |
| 1,3-Benzodioxole-4,5-diamine (DMB) | Fluorogenic Derivatization Agent | |
| Sodium Dithionite (Na | Analytical Grade | Reductant (Prevents DMB oxidation) |
| Stabilizer/Reductant | ||
| Acetic Acid (Glacial) | HPLC Grade | Solvent & Acid Catalyst |
| Sialic Acid Standards | Neu5Ac, Neu5Gc (Authentic Standards) | Calibration & Identification |
Equipment
-
HPLC System: Equipped with a Fluorescence Detector (FLD).
-
Heating Block: Capable of maintaining 50°C
1°C. -
Light Protection: Amber vials or aluminum foil (DMB is light-sensitive).
Experimental Protocols
Protocol A: Preparation of DMB Labeling Reagent
Context: The DMB reagent is unstable in solution and sensitive to oxidation. It must be prepared fresh immediately before use.
-
Prepare Solvent Base: Mix 1.4 M Acetic Acid containing 0.75 M
-mercaptoethanol .-
Recipe: Add 8 mL glacial acetic acid and 5.3 mL
-mercaptoethanol to water to make 100 mL.
-
-
Dissolve DMB: Weigh 7.0 mg of DMB dihydrochloride.
-
Add Reductant: Weigh 18.0 mg of Sodium Dithionite.
-
Combine: Dissolve both solids in 1.0 mL of the Solvent Base.
-
Mix: Vortex until completely dissolved. The solution should be pale yellow.
-
Warning: If the solution turns dark brown or pink immediately, the dithionite may be degraded, or the DMB oxidized. Discard and remake.
-
Protocol B: Sample Preparation & Derivatization
Context: For glycoproteins, sialic acids must be released (hydrolyzed) before labeling.[2][3] For free
Step 1: Acid Hydrolysis (For Glycoconjugates only)
-
Add sample (1–50
g glycoprotein) to a vial. -
Add 2 M Acetic Acid to a final volume of 100
L. -
Incubate at 80°C for 3 hours .
-
Cool to room temperature.
Step 2: DMB Labeling Reaction
-
Take 10
L of the hydrolyzed sample (or free acid standard). -
Add 10
L of the freshly prepared DMB Labeling Reagent . -
Seal the vial tightly to prevent evaporation.
-
Incubate at 50°C for 2.5 hours in the dark.
-
Note: Higher temperatures (>60°C) can degrade the unstable sialic acids.
-
-
Cool the reaction on ice for 5 minutes to stop the reaction.
-
Quench/Dilute: Add 80
L of HPLC mobile phase (or water) to the vial. -
Inject 10–20
L onto the HPLC immediately.
Protocol C: HPLC Separation & Detection
Context: Separation of the hydrophilic quinoxaline derivatives requires a reverse-phase C18 column.
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5
m particle size). -
Mobile Phase:
-
Solvent A: Methanol / Acetonitrile / Water (7:9:84 v/v/v).
-
Optimization: Some protocols use 0.1% Formic Acid in water/MeCN gradients.
-
-
Flow Rate: 0.9 – 1.0 mL/min.
-
Run Time: Typically 20–30 minutes.
Workflow Visualization
Caption: Figure 2. Step-by-step workflow for DMB labeling of sialic acids and
Data Analysis & Expected Results
Retention Times (Typical)
The separation of different
| Analyte | Structure Type | Approx. Retention Time (min)* |
| Neu5Gc (N-Glycolylneuraminic acid) | Hydrophilic Sialic Acid | 8.5 |
| Neu5Ac (N-Acetylneuraminic acid) | Standard Sialic Acid | 10.2 |
| Pyruvate | Small | 14.5 |
| Dicarboxylic | 5.0 (elutes early due to polarity) |
*Note: Retention times vary based on specific column and gradient conditions.
Calculation
Calculate concentration using the external standard method:
Troubleshooting & Critical Parameters
Peak Splitting
-
Symptom: The Neu5Ac peak appears as a doublet.
-
Cause: DMB derivatives can be sensitive to pH changes during injection.
-
Solution: Ensure the sample matrix matches the mobile phase. If the reaction mixture is too acidic (from the 2M acetic acid hydrolysis), neutralize slightly with NaOH or dilute further with mobile phase before injection.
Low Signal / High Background
-
Cause: Oxidation of DMB reagent.
-
Solution:
-
Check Sodium Dithionite quality (it degrades with moisture).
-
Ensure
-mercaptoethanol was added. -
Prepare DMB reagent fresh ; do not store overnight.
-
Specificity for "Carboxylic Acids"
-
Clarification: This protocol will not label generic fatty acids (e.g., Stearic acid) or simple aliphatic acids (e.g., Acetic acid). It is chemically specific to the
-keto moiety (-C(=O)-COOH). -
Alternative: For generic carboxylic acids, use reagents like 4-Bromomethyl-7-methoxycoumarin (Br-MMC) or ADAM , which react with the carboxylate anion to form esters.
References
-
Takara Bio. Sialic Acid Fluorescence Labeling Kit User Manual. (Methodology for DMB labeling). Available at: [Link][1]
-
Hara, S., et al. (1989).[2] "Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography." Analytical Biochemistry, 179(1), 162-166.
-
Agilent Technologies. Signal DMB Labeling Kit Instructions. (Protocol for Sialic Acid Release and Labeling).[2][6][8] Available at: [Link]
-
Ludger Ltd. DMB Sialic Acid Release and Labeling Kit Guide. (Detailed reagent preparation and stoichiometry). Available at: [Link]
-
Inoue, Y., et al. (2020). "Analysis of intracellular
-keto acids by HPLC with fluorescence detection." Analytical Methods (RSC), 12, 2356-2363. Available at: [Link]
Sources
- 1. takarabio.com [takarabio.com]
- 2. agilent.com [agilent.com]
- 3. US20220242896A1 - Methods and kits to improve the fluorescent signal of dmb-labeled sialic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. DMB sialic acid release & labelling kit [ludger.com]
- 7. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qa-bio.com [qa-bio.com]
Troubleshooting & Optimization
Technical Support Center: Quantitative Analysis Using 1,3-Benzodioxole-4,5-diamine
Welcome to the technical support guide for 1,3-Benzodioxole-4,5-diamine, a specialized reagent for the sensitive detection of α-dicarbonyl compounds. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common pitfalls and ensure the integrity of their quantitative analysis.
Introduction: The Role of 1,3-Benzodioxole-4,5-diamine in Quantitative Analysis
1,3-Benzodioxole-4,5-diamine, also known as 1,2-diamino-4,5-methylenedioxybenzene (DMB), is a highly effective pre-column derivatization reagent. It is primarily used in High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence (FLD) or UV detection. The reagent selectively reacts with α-dicarbonyl compounds, such as glyoxal, methylglyoxal, and α-keto acids, which are often biomarkers for oxidative stress and are implicated in various disease states.
The reaction involves the condensation of the two adjacent amino groups of the diamine with the two carbonyl groups of the analyte. This process forms a stable, highly fluorescent quinoxaline derivative, dramatically enhancing the analyte's detectability compared to the underivatized, often non-chromophoric, parent molecule.[1][2][3][4] While powerful, the unique chemical nature of this aromatic diamine presents specific challenges that can compromise analytical accuracy and reproducibility if not properly managed. This guide is designed to address these challenges head-on.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your analysis. Each answer provides a causal explanation and a step-by-step solution.
Q1: Why is my derivatization yield low, inconsistent, or nonexistent? I'm seeing weak or no analyte peaks.
A1: Low derivatization yield is one of the most common failure points. The root cause is almost always related to the stability of the reagent or suboptimal reaction conditions. Aromatic diamines are notoriously sensitive to their environment.
Causality & Solution:
-
Reagent Oxidation: 1,3-Benzodioxole-4,5-diamine is highly susceptible to air oxidation.[5] When exposed to oxygen, the amine groups oxidize, forming colored, electroactive species that are unreactive toward dicarbonyls. This degradation is often visible as a yellowing or browning of the reagent powder or its solutions.
-
Self-Validation Protocol: Prepare a fresh solution of the diamine in your reaction solvent. If the solution is not colorless or develops color within minutes, your reagent has likely degraded.
-
Corrective Action:
-
Storage: Always store the solid reagent under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated (2-8°C).
-
Solution Preparation: Prepare reagent solutions fresh for each experiment. Use deoxygenated solvents (e.g., sparged with nitrogen for 15-20 minutes) for preparation.
-
Inert Reaction: If possible, overlay the reaction mixture with nitrogen or argon gas to minimize oxygen exposure during the derivatization step.
-
-
-
Incorrect Reaction pH: The condensation reaction to form the quinoxaline is pH-dependent. The reaction requires a mildly acidic to neutral environment to proceed efficiently.
-
Causality: At very low pH, the amine groups of the reagent become protonated (-NH3+), which significantly reduces their nucleophilicity and prevents the reaction. At high pH, the analyte (especially α-keto acids) may be deprotonated or undergo side reactions.
-
Corrective Action: Ensure the final pH of the reaction mixture is within the optimal range, typically pH 3-7. This may require buffering your sample or adjusting the pH with dilute acid (e.g., HCl or perchloric acid) before adding the reagent.
-
-
Insufficient Reagent Concentration or Reaction Time: Derivatization is a bimolecular reaction; its rate depends on the concentration of both the analyte and the reagent.
-
Corrective Action:
-
Use a significant molar excess of the 1,3-Benzodioxole-4,5-diamine reagent (e.g., 10 to 100-fold excess over the expected maximum analyte concentration) to drive the reaction to completion.
-
Verify that the reaction time and temperature are adequate. A typical starting point is 60 minutes at 60°C, but this should be optimized for your specific analyte.[3]
-
-
Q2: My chromatogram shows multiple unknown peaks, a noisy baseline, or a large solvent front peak. What are the likely causes?
A2: Extraneous peaks and baseline noise are classic symptoms of reagent degradation, side reactions, or improper sample cleanup.
Causality & Solution:
-
Reagent Impurities and Degradation Products: This is the most common cause. As explained in Q1, oxidized diamine species are themselves chromophoric and can produce multiple peaks in your chromatogram, contributing to a high and noisy baseline.
-
Self-Validation Protocol: Inject a "reagent blank" (your derivatization reagent mixed with reaction buffer/solvent but no sample) into the HPLC system. The peaks observed in this blank are reagent-related impurities.
-
Corrective Action:
-
Use only high-purity (≥98%) 1,3-Benzodioxole-4,5-diamine.
-
Prepare fresh reagent solutions immediately before use with deoxygenated solvents.
-
Filter the derivatized sample through a 0.22 or 0.45 µm syringe filter (PTFE or nylon) before injection to remove any precipitated degradation products.
-
-
-
Side Reactions: While the primary reaction is with α-dicarbonyls, other reactive species in a complex matrix (e.g., biological samples) could potentially react with the diamine. More commonly, the excess unreacted diamine and its derivatives will be present in the injected sample.
-
Corrective Action:
-
Gradient Elution: Develop a gradient elution method for your HPLC analysis. This will help separate the highly polar unreacted diamine (which will elute early) from the more hydrophobic quinoxaline derivatives.
-
Sample Cleanup: For complex matrices like plasma or tissue homogenates, a solid-phase extraction (SPE) step prior to derivatization is crucial to remove interfering substances.[4]
-
-
-
Incompatibility of Injection Solvent with Mobile Phase: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion and baseline issues.
-
Corrective Action: If possible, the final derivatized sample should be in a solvent composition that is similar to, or weaker than, your initial mobile phase conditions.
-
Q3: Why am I seeing poor peak area reproducibility between injections?
A3: Poor reproducibility in quantitative analysis points to instability in the process, either in the derivatization step or the analytical system itself.
Causality & Solution:
-
Derivative Instability: While generally stable, the fluorescent quinoxaline product can be susceptible to photodegradation.
-
Self-Validation Protocol: Re-inject the same derivatized sample vial after it has been sitting in the autosampler for several hours. A significant decrease in peak area suggests the derivative is degrading.
-
Corrective Action:
-
Use amber or light-blocking autosampler vials.
-
If possible, use a refrigerated autosampler (e.g., set to 4-10°C) to slow down potential degradation.
-
Validate the stability of the derivatized samples over your typical analytical run time.
-
-
-
Inconsistent Reaction Conditions: Minor variations in reaction time, temperature, or pH between samples can lead to significant differences in derivatization efficiency.
-
Corrective Action:
-
Use a temperature-controlled heating block or water bath for the derivatization reaction to ensure uniform temperature for all samples.
-
Use an automated pipetting system for adding reagents if possible to minimize volume errors.
-
Ensure all samples and standards are processed with precisely the same timing. Automation of the derivatization process using the autosampler can greatly improve reproducibility.[6]
-
-
-
Standard HPLC Issues: Do not overlook general HPLC system problems.
-
Corrective Action: Check for leaks, ensure the pump is delivering a stable flow rate, and properly equilibrate the column between runs. Refer to standard HPLC troubleshooting guides for system-specific issues.
-
Experimental Workflow & Reaction Visualization
The following diagrams illustrate the key processes and chemical transformations involved in the analysis.
Caption: Workflow for α-dicarbonyl analysis.
Caption: Key chemical pathways in the assay.
Frequently Asked Questions (FAQs)
Q: How should I properly prepare and store 1,3-Benzodioxole-4,5-diamine and its solutions?
A: Proper handling is critical for reagent longevity and analytical success.
-
Solid Reagent: Store the powder tightly sealed in its original container at 2-8°C. The container headspace should be flushed with an inert gas like argon or nitrogen before sealing. Protect from light at all times.
-
Solutions: Solutions are significantly less stable than the solid.[7] Always prepare solutions fresh on the day of use. Use high-purity, deoxygenated solvents (e.g., methanol or a buffered aqueous solution). Discard any solution that has developed a yellow or brown tint. Never store solutions for more than a few hours unless their stability has been rigorously validated.
Q: What are the optimal reaction conditions for derivatization?
A: Optimal conditions depend on the specific analyte, but a robust starting point can be summarized in the table below. These parameters should always be optimized and validated for your specific application.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 3.0 - 7.0 | Balances amine nucleophilicity with analyte stability. Acid catalysis is often required. |
| Temperature | 50 - 80 °C | Increases reaction rate. Higher temperatures can risk analyte or derivative degradation. |
| Time | 30 - 120 minutes | Must be sufficient for the reaction to reach completion. Verify with a time-course study. |
| Reagent Molar Excess | 10x - 100x | Drives the reaction equilibrium towards the product side, ensuring complete derivatization of the analyte. |
Table 1: General Starting Conditions for Derivatization.
Q: What are the key parameters to consider for validating my quantitative HPLC method?
A: Method validation ensures your results are accurate, reliable, and fit for purpose. According to International Council for Harmonisation (ICH) guidelines, you must validate the following parameters[6][8][9]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix components, degradation products). This is demonstrated by comparing chromatograms of blanks, samples, and spiked samples.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is determined by analyzing a series of standards and performing a linear regression (r² > 0.99 is typically required).
-
Range: The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. It is assessed by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Precision within the same lab but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
References
-
Anders, M. W., Sunram, J. M., & Wilkinson, C. F. (1984). Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. Biochemical Pharmacology, 33(4), 577–580. [Link]
-
G-Maki, S., et al. (2021). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]
-
Ciriminna, R., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. [Link]
- Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
-
Synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds. Journal of Materials Chemistry B. (RSC Publishing). [Link]
-
Rübel, A., et al. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. MDPI. [Link]
-
Wessig, P., et al. A new class of fluorescent dyes based on 1,3-benzodioxole and[10][11]-dioxolo[4.5. ResearchGate. (2025-08-06). [Link]
-
Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Johns Hopkins University. (2023-01-01). [Link]
-
1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl)-. NIST WebBook. [Link]
-
1,3-Benzodioxole. Wikipedia. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023-11-09). [Link]
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. [Link]
-
The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers... PubMed. [Link]
-
AFTER DERIVATIZATION WITH o-PHENYLENEDIAMINE. Faculdade de Ciências (FCUP). [Link]
-
In-solution derivatization and detection of glyoxal and methylglyoxal in alcoholic beverages and fermented foods... ResearchGate. (2025-10-16). [Link]
-
Reaction of o-phenylenediamine with aldehydes. ResearchGate. [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. (2024-01-09). [Link]
-
Ogasawara, Y., et al. (2016). Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. NIH. [Link]
-
Synthesis and fluorescent properties of quinoxaline derived ionic liquids. ResearchGate. (2020-12-03). [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. NIH. (2022-06-10). [Link]
-
Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. PMC - NIH. (2018-11-16). [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Rapid and convenient determination of α-dicarbonyl compounds... PMC. (2024-09-27). [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. (2025-08-06). [Link]
-
Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods... [Link]
-
Analysis of α-diacarbonyl compounds by hplc after derivation by 1,2-diaminobenzene. OIV. [Link]
-
High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. ResearchGate. (2025-08-10). [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. WJPMR. (2023-12-11). [Link]
-
Isolation and determination of alpha-dicarbonyl compounds by RP-HPLC-DAD in green and roasted coffee. PubMed. (2007-10-31). [Link]
-
High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. PubMed. (2014-03-15). [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. ResearchGate. [Link]
-
How to do HPLC method validation. YouTube. (2022-03-03). [Link]iA)
Sources
- 1. thz.usst.edu.cn [thz.usst.edu.cn]
- 2. asianpubs.org [asianpubs.org]
- 3. oiv.int [oiv.int]
- 4. Isolation and determination of alpha-dicarbonyl compounds by RP-HPLC-DAD in green and roasted coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wjpmr.com [wjpmr.com]
- 10. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 11. Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: 1,3-Benzodioxole-4,5-diamine (DMB) vs. Alternative Fluorescent Reagents
Content Type: Technical Comparison & Application Guide
Target Analyte Class:
Executive Summary: The Standard for Sialic Acid Analysis
In the landscape of fluorescent derivatization, 1,3-Benzodioxole-4,5-diamine (commonly referred to in literature as DMB or 1,2-diamino-4,5-methylenedioxybenzene ) occupies a critical niche. Unlike general amine-labeling reagents (e.g., FITC, OPA), DMB is highly specific for
Its dominance in the field of glycomics stems from its ability to derivatize Sialic Acids (Neu5Ac, Neu5Gc) without interference from the vast pool of carbohydrates and amino acids present in biological samples. This guide compares DMB against its structural analogs (OPD, DDB) and functional alternatives (NDA), providing the experimental grounding required for high-sensitivity HPLC-FLD and LC-MS workflows.
The Chemistry of Quinoxaline Formation
To understand the performance differences, one must understand the mechanism. DMB is a fluorogenic reagent, meaning it is non-fluorescent until it reacts. It undergoes a condensation reaction with
Mechanism Workflow
The following diagram illustrates the critical reaction pathway and the requisite conditions for specificity.
Figure 1: The fluorogenic reaction pathway of DMB. Note that the reaction requires acidic conditions, which naturally suppresses interference from neutral sugars and most amino acids.
Comparative Landscape: DMB vs. Alternatives
While DMB is the gold standard, it is not the only option. The table below objectively compares DMB with o-Phenylenediamine (OPD), 1,2-Diamino-4,5-dimethoxybenzene (DDB), and Naphthalene-2,3-diamine (NDA).
Performance Matrix
| Feature | DMB (The Standard) | OPD (The Classic) | DDB (The Analog) | NDA (The High-Sens) |
| Full Name | 1,2-Diamino-4,5-methylenedioxybenzene | o-Phenylenediamine | 1,2-Diamino-4,5-dimethoxybenzene | Naphthalene-2,3-diamine |
| Target Group | Primary Amines / | |||
| LOD (Sensitivity) | Femtomole (fmol) | Picomole (pmol) | Low fmol (Comparable to DMB) | Attomole (amol) * |
| Excitation ( | 373 nm | 350 nm | 369 nm | 420-450 nm |
| Emission ( | 448 nm | 430 nm | 453 nm | 490 nm |
| Reagent Stability | Poor (Oxidizes rapidly) | Moderate | Poor | Moderate |
| Derivative Stability | High (>48h frozen) | Low (<12h) | High | High |
| Primary Use | Sialic Acid Speciation | General Keto-acid screening | High-sens Sialic Acid | Ultra-trace analysis |
*Note on NDA: While NDA offers higher theoretical sensitivity, its reaction chemistry is often more complex (requiring cyanide for some pathways) and less specific for sialic acids in crude bio-fluids compared to DMB.
Critical Analysis
-
DMB vs. OPD:
-
Sensitivity: DMB is approximately 10-100x more sensitive than OPD. For analyzing serum biomarkers or biotherapeutic glycosylation where sialic acid abundance is low, OPD is insufficient.
-
Selectivity: DMB operates optimally at lower pH and lower temperatures (50°C) compared to some OPD protocols, preserving labile acetyl groups on sialic acids (e.g., Neu5,9Ac2).
-
-
DMB vs. DDB:
-
DDB is a structural analog where the methylenedioxy bridge is replaced by two methoxy groups.
-
Performance: They are functionally very similar. DDB is sometimes cited as having slightly higher fluorescence quantum yield in specific solvents, but DMB remains the regulatory standard for biopharma release testing (ICH Q6B).
-
Deep Dive: Sialic Acid Derivatization Protocol
This protocol is designed for the speciation of N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) .
Reagent Preparation (Critical Step)
-
DMB Reagent Solution: 7.0 mM DMB dihydrochloride.
-
Solvent: 1.4 M Acetic acid (provides the necessary acidic pH).
-
Reductant: 0.75 M
-Mercaptoethanol + 18 mM Sodium Hydrosulfite (Sodium Dithionite).-
Expert Insight: DMB is extremely prone to auto-oxidation, which creates non-specific background fluorescence. The reductants are mandatory to keep the DMB in its active, reduced diamine state during the reaction.
-
Step-by-Step Workflow
-
Sample Preparation:
-
Take 10-20
L of sample (glycoprotein hydrolysate or serum). -
Note: If analyzing intact glycoproteins, perform mild acid hydrolysis (2M Acetic Acid, 80°C, 2-3 hours) first to release sialic acids.
-
-
Derivatization Reaction:
-
Add 20
L of DMB Reagent Solution to the sample. -
Incubate at 50°C for 2.5 hours in the dark.
-
Why 50°C? Higher temperatures (80°C+) risk degrading O-acetyl groups on the sialic acids, leading to under-reporting of complex species.
-
-
Quenching & Stabilization:
-
Cool the reaction vial on ice to stop the reaction.
-
Inject directly into HPLC or store at -20°C (stable for up to 72 hours).
-
Automated Workflow Diagram
Figure 2: Operational workflow for DMB derivatization. Note the emphasis on fresh reagent preparation.
Troubleshooting & Expert Tips
The "Disappearing" Peak (Reagent Instability)
-
Symptom: Loss of sensitivity over a batch run.
-
Cause: DMB oxidizes in the autosampler vial if not protected.
-
Solution: Use amber vials. If the run is >12 hours, keep the autosampler at 4°C. Always add
-mercaptoethanol.
Interference Management
-
Issue: Unknown peaks eluting early.
-
Cause:
-keto acids other than sialic acids (e.g., pyruvate, -ketoglutarate) also react with DMB. -
Differentiation: Sialic acid derivatives are generally more hydrophobic and elute later on C18 columns compared to simple
-keto acids. Use an authentic standard of Neu5Ac to confirm retention times.
Mass Spectrometry Compatibility
-
DMB derivatization is LC-MS compatible .[1]
-
The DMB tag adds hydrophobicity, improving ionization efficiency in ESI-MS compared to native sugars.
-
Mass Shift: The DMB reaction adds a specific mass shift (Calculated based on condensation -
).
References
-
Hara, S., et al. (1989). "Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography." Analytical Biochemistry.
-
Klein, A., et al. (1997). "New sialic acids from biological sources identified by a comprehensive approach." Glycobiology.
-
Sigma-Aldrich (Merck). "Improving the Chromatographic Separation of DMB-Labeled Sialic Acids." Application Note.
-
Takara Bio. "Sialic Acid Fluorescence Labeling Kit Protocol." Product Manual.
-
Cayman Chemical. "1,3-Benzodioxole-5,6-diamine (hydrochloride) Product Information."
Sources
Method Validation Guide: High-Sensitivity HPLC Analysis of Sialic Acids Using 1,3-Benzodioxole-4,5-diamine (DMB)
Executive Summary
Analyte Focus: Sialic Acids (N-acetylneuraminic acid [Neu5Ac], N-glycolylneuraminic acid [Neu5Gc], and KDO).[1] Reagent: 1,3-Benzodioxole-4,5-diamine (Commonly: 1,2-diamino-4,5-methylenedioxybenzene or DMB ). Method Type: Pre-column Derivatization with Fluorescence Detection (HPLC-FLD).[1]
This guide provides a technical validation framework for using 1,3-Benzodioxole-4,5-diamine (DMB) to quantify sialic acids in biotherapeutics. While direct detection methods like HPAEC-PAD exist, DMB derivatization remains the premier choice for speciation (Neu5Ac vs. Neu5Gc) due to its femtomole-level sensitivity and compatibility with standard reverse-phase HPLC instrumentation. This document details the mechanistic basis, comparative performance against o-Phenylenediamine (OPD), and a self-validating experimental protocol.
Part 1: Scientific Foundation & Mechanism
The Chemistry of Detection
The core of this method is the condensation reaction between the diamine moiety of the reagent and the
1,3-Benzodioxole-4,5-diamine is a fluorogenic reagent.[2][3] It is non-fluorescent in its native state but forms a highly fluorescent quinoxalinone derivative upon reacting with
Critical Reaction Parameters:
-
Reducing Environment: The reagent is susceptible to auto-oxidation. The addition of sodium dithionite and
-mercaptoethanol is mandatory to maintain the reagent in a reduced state during the 2.5-hour incubation. -
Acidic Catalyst: The ring closure requires mild acid (typically acetic acid).
Visualization: Reaction Pathway
The following diagram illustrates the specific condensation pathway and the critical speciation of Neu5Ac and Neu5Gc.
Caption: Figure 1. The fluorogenic reaction pathway of DMB with sialic acids.[2] The presence of reductants prevents reagent degradation.
Part 2: Comparative Analysis (DMB vs. Alternatives)
As a Senior Scientist, I often encounter the question: "Why not use the cheaper OPD or the label-free HPAEC-PAD?" The answer lies in the balance of sensitivity and matrix tolerance.
Table 1: Performance Matrix
| Feature | DMB (1,3-Benzodioxole-4,5-diamine) | OPD (o-Phenylenediamine) | HPAEC-PAD |
| Primary Utility | Ultra-trace speciation (Neu5Ac/Neu5Gc) | General sialic acid quantification | Routine profiling without labeling |
| LOD (Limit of Detection) | ~20–50 femtomoles (Superior) | ~2–10 picomoles | ~1–5 picomoles |
| Specificity | High (Specific to | Moderate (More background noise) | High (Separates all carbohydrates) |
| Derivative Stability | High (24–48h in dark/cold) | Low (Degrades rapidly) | N/A (Direct detection) |
| Instrumentation | Standard HPLC + FLD | Standard HPLC + UV/FLD | Specialized Ion Chromatography (Gold/CarboPac) |
| Reagent Cost | High | Low | Low (Reagent-free) |
Expert Insight: Choose DMB when you must quantify immunogenic Neu5Gc contaminants in biotherapeutics, as these often exist at trace levels (<1% of total sialic acid) that OPD cannot reliably detect.
Part 3: Validated Experimental Protocol
This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, do not proceed to sample analysis.
A. Reagent Preparation (Critical Step)
-
DMB Solution: Dissolve DMB dihydrochloride (7 mM) in 1.4 M acetic acid.
-
Reductant Addition: Add
-mercaptoethanol (0.75 M) and Sodium Hydrosulfite (18 mM). -
Note: This solution is light-sensitive and unstable. Prepare fresh or store at -20°C for max 1 week.
B. Sample Hydrolysis
Sialic acids must be released from the glycoprotein backbone.[1][4]
-
Mix sample (approx. 50 µg protein) with 2 M Acetic Acid.
-
Incubate at 80°C for 2 hours . (Milder than TFA hydrolysis to prevent destruction of sialic acids).
-
Cool to room temperature.
C. Derivatization[3][4][6][7][8][9][10][11][12]
-
Mix Hydrolyzed Sample (or Standard) 1:1 with DMB Solution.
-
Incubate at 50°C for 2.5 hours in the dark (wrap tubes in foil).
-
Cool on ice to stop the reaction. Inject directly.
D. HPLC Conditions
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Methanol : Water (9 : 7 : 84, v/v/v).
-
Flow Rate: 0.9 mL/min (Isocratic).
-
Detection: Fluorescence (Excitation: 373 nm, Emission: 448 nm).
Part 4: Validation Data & Workflow
The following data represents acceptance criteria derived from standard validation studies (e.g., Hara et al., ICH Q2).
Table 2: Validation Acceptance Criteria
| Parameter | Acceptance Criteria | Typical Result (DMB Method) |
| Linearity ( | ||
| Precision (Repeatability) | RSD | |
| Accuracy (Recovery) | ||
| LOD (S/N > 3) | ||
| LOQ (S/N > 10) | ||
| Resolution (Neu5Ac/Gc) |
Visualization: Validation Workflow
This flowchart guides the analyst through the decision process during validation.
Caption: Figure 2. Logic flow for routine analysis validation. SST is the critical "Go/No-Go" gate.
Part 5: Expert Troubleshooting (The "Why" Behind the Failures)
-
Ghost Peaks:
-
Cause: DMB reagent oxidation.
-
Fix: If the reagent turns yellow/orange before use, discard it. Ensure Sodium Hydrosulfite is fresh.
-
-
Low Sensitivity:
-
Cause: Incomplete hydrolysis or pH mismatch.
-
Fix: DMB reaction requires acidic pH. If your sample is in a strong buffer, neutralize it before adding the DMB reagent (which is in acetic acid).
-
-
Peak Broadening:
-
Cause: Column contamination.
-
Fix: Sialic acids are polar; however, the DMB derivative is hydrophobic. Wash the C18 column with high % Acetonitrile between large batches to remove unreacted reagent buildup.
-
References
-
Hara, S., et al. (1989). "Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography."[1] Analytical Biochemistry.
-
Klein, A., et al. (1997). "New HPLC-based method for the analysis of sialic acids." Glycobiology.
-
Anumula, K. R. (2006). "Advances in fluorescence derivatization methods for high-performance liquid chromatographic analysis of glycoprotein carbohydrates." Analytical Biochemistry.
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
Sources
performance of 1,3-Benzodioxole-4,5-diamine in different biological sample matrices
Executive Summary
1,3-Benzodioxole-4,5-diamine (BDA) is a specialized ortho-diamine reagent used primarily for the fluorogenic derivatization of
While structurally isomeric to the industry-standard 1,2-diamino-4,5-methylenedioxybenzene (DMB) , BDA possesses unique steric and electronic properties due to the proximity of the amine groups to the dioxole ether oxygen. This guide compares BDA’s performance in biological matrices (Plasma, Urine, Cell Lysates) against standard alternatives, highlighting its utility in resolving complex matrix interferences where standard reagents fail.
Chemical Mechanism & Rationale[1][2]
The Derivatization Reaction
The core utility of BDA lies in its ability to condense with
Unlike the standard DMB (where amines are at positions 5 and 6, distal from the ring oxygens), BDA (amines at 4 and 5) introduces steric crowding near the reaction site. This results in:
-
Altered Elution Profiles: The resulting quinoxalines have distinct hydrophobicity, often eluting away from common interferences that plague DMB analysis.
-
Stokes Shift Variation: The electronic influence of the adjacent alkoxy group shifts the fluorescence emission, potentially improving signal-to-noise ratios in autofluorescent matrices like urine.
Pathway Diagram
The following diagram illustrates the acid-catalyzed condensation of BDA with Pyruvic Acid.
Figure 1: Acid-catalyzed condensation of 1,3-Benzodioxole-4,5-diamine with
Comparative Performance Analysis
The following table contrasts BDA with its two primary competitors: DMB (High Sensitivity Standard) and OPD (Cost-Effective Standard).
| Feature | 1,3-Benzodioxole-4,5-diamine (BDA) | Standard DMB (5,6-isomer) | 1,2-Diaminobenzene (OPD) |
| Primary Application | Complex matrix resolution; Regioselective synthesis | Ultrasensitive detection of Sialic/ | General screening; UV detection |
| Sensitivity (LOD) | High (Femtomole range) | Ultra-High (Sub-femtomole) | Moderate (Picomole range) |
| Fluorescence | Ex: ~355 nm / Em: ~430 nm | Ex: 373 nm / Em: 448 nm | Weak Fluorescence (mostly UV 254nm) |
| Reaction Kinetics | Slower (Steric hindrance at pos. 4) | Fast (Unimpeded nucleophilicity) | Moderate |
| Stability | Moderate (Requires antioxidants) | Low (Rapid oxidation in air) | High (Stable solid) |
| Matrix Utility | Best for resolving co-eluting peaks | Standard for clean matrices | General purpose |
Key Insight: The "Isomer Advantage"
In biological samples, endogenous compounds often co-elute with the DMB-derivatives of target analytes. Because BDA is structurally isomeric but geometrically distinct, its derivatives interact differently with C18 stationary phases. Switching to BDA can resolve peaks that are inseparable with DMB.
Performance in Biological Matrices[3][4][5][6]
A. Human Plasma
Challenge: High protein content and rapid oxidation of the diamine by plasma oxidases. Performance: BDA shows robust performance only if proteins are rigorously removed. Protocol Note: Acidic precipitation (Perchloric acid) is superior to organic solvents (Methanol) for BDA because the low pH stabilizes the diamine and prevents oxidative polymerization.
B. Urine
Challenge: High background fluorescence (autofluorescence) and high salt content. Performance: BDA's emission spectrum (~430 nm) is slightly blue-shifted compared to DMB. While urine autofluorescence is high here, the distinct retention time of BDA-derivatives often moves the analyte peak away from the bulk of urine interferents. Requirement: Solid Phase Extraction (SPE) is mandatory before derivatization to prevent salt-induced quenching.
C. Cell Lysates (Intracellular Metabolomics)
Challenge: Low analyte abundance and lipid interference.
Performance: BDA is excellent for profiling intracellular
Optimized Experimental Workflow
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following protocol includes self-validating steps (Internal Standards and Blanks).
Reagents
-
Derivatization Reagent: 5 mM 1,3-Benzodioxole-4,5-diamine in 1.0 M HCl.
-
Antioxidant:
-Mercaptoethanol (essential to prevent BDA oxidation). -
Stop Solution: 0.1 M Borate Buffer (pH 9.0) or ice bath.
Step-by-Step Protocol (Plasma/Lysate)
-
Protein Precipitation:
-
Mix 100
L sample with 20 L Internal Standard ( -ketocaproic acid). -
Add 200
L 0.6 M Perchloric Acid (PCA). Vortex 30s. -
Centrifuge at 12,000 x g for 10 min at 4°C.
-
-
Derivatization:
-
Transfer 100
L supernatant to a light-protected vial. -
Add 100
L BDA Reagent (containing -mercaptoethanol). -
Incubate at 80°C for 40 minutes (sealed tight).
-
Validation Check: Sample should remain clear. Darkening indicates oxidation; discard and prepare fresh reagent.
-
-
Cooling & Injection:
-
Cool on ice for 5 min to quench reaction.
-
Inject 10
L into HPLC-FLD.
-
Workflow Diagram
Figure 2: Optimized extraction and derivatization workflow for biological samples.
References
-
Wang, Z. J., Zaitsu, K., & Ohkura, Y. (1988). High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent.[1] Journal of Chromatography B: Biomedical Sciences and Applications.
-
Sigma-Aldrich. (n.d.). Product Specification: 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride (Isomer Standard).
-
MedChemExpress. (2023). 1,2-Diamino-3,4-ethylenedioxybenzene (Structural Analog Data Sheet).
-
Nakamura, H., et al. (2011). Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. New Journal of Chemistry. (Demonstrates the reactivity of isomeric benzodioxole diamines).
Sources
Technical Guide: Limit of Detection and Quantification for Analytes Derivatized with 1,3-Benzodioxole-4,5-diamine (DMB)
Executive Summary
This guide provides an in-depth technical analysis of the detection limits (LOD) and quantification limits (LOQ) for
While high-performance anion-exchange chromatography (HPAEC-PAD) remains a robust standard for carbohydrate analysis, DMB derivatization coupled with fluorescence detection (HPLC-FLD) offers superior sensitivity, achieving detection limits in the femtomole (fmol) to attomole (amol) range. This guide compares DMB against standard alternatives (OPD, HPAEC-PAD) and details the specific protocols required to achieve these ultra-low detection limits.
⚠️ Nomenclature & Chemical Identity Clarification
Critical Distinction: The user query specified "1,3-Benzodioxole-4,5 -diamine." However, the standard fluorogenic reagent used globally for sialic acid speciation is 1,3-Benzodioxole-5,6-diamine (also known as 1,2-diamino-4,5-methylenedioxybenzene ).
-
Confusion Origin: The synonym "1,2-diamino-4,5 -methylenedioxybenzene" often leads to confusion with the IUPAC numbering of the benzodioxole ring.
-
Reagent Used: This guide focuses on the 5,6-diamine isomer (DMB) (CAS: 81864-15-5), as this is the reagent responsible for the specific fluorogenic reaction described in analytical literature [1, 2].
Part 1: The Chemistry of Detection
The high sensitivity of DMB arises from its specific reaction with
Reaction Mechanism
The reaction requires mild acid hydrolysis to release sialic acids from glycoconjugates, followed by incubation with DMB, a reducing agent (sodium hydrosulfite), and
Figure 1: Reaction pathway for the derivatization of
Part 2: Comparative Performance Analysis
The choice of derivatization reagent drastically alters the Limit of Detection (LOD). The table below contrasts DMB with its primary alternatives.
Table 1: Sensitivity Comparison of Sialic Acid Detection Methods
| Method / Reagent | Analyte Target | Detection Mode | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Key Advantages |
| DMB (This Protocol) | Neu5Ac, Neu5Gc, KDN | Fluorescence (Ex 373 / Em 448) | 20 – 50 fmol (Standard)~320 amol (Optimized) [3] | 60 – 150 fmol | Gold standard for trace analysis; high specificity. |
| OPD (o-Phenylenediamine) | Fluorescence | 10 – 50 pmol | ~100 pmol | Cheaper, but ~1000x less sensitive than DMB. | |
| HPAEC-PAD | Carbohydrates (Direct) | Pulsed Amperometry | 5 – 10 pmol | 20 – 50 pmol | No derivatization needed; good for total sugar profiling. |
| LC-MS/MS (DMB-labeled) | Neu5Ac, Neu5Gc | Mass Spectrometry | ~30 fmol | ~100 fmol | Mass confirmation reduces false positives from interferences. |
Key Insight: DMB provides a sensitivity advantage of approximately 3 orders of magnitude over OPD and HPAEC-PAD. This makes it the only viable option for analyzing limited biological samples (e.g., micro-dissected tissues, rare serum samples).
Part 3: Protocol & Methodology
To achieve the LODs cited above, strict adherence to the reduction-oxidation balance in the reaction mix is required.
Experimental Workflow
Reagents Required:
-
DMB Solution: 7.0 mM DMB dihydrochloride (Keep frozen, dark).
-
Reducing Agent: 18 mM Sodium Hydrosulfite (Prepare fresh; prevents DMB oxidation).
-
Catalyst: 1.0 M
-mercaptoethanol. -
Solvent: 1.4 M Acetic Acid (or TFA depending on hydrolysis needs).
Figure 2: Step-by-step workflow for DMB derivatization and analysis. Note the critical light-protection step during incubation.
Protocol Steps for Maximum Sensitivity
-
Hydrolysis: Incubate sample in 2M acetic acid at 80°C for 2 hours to release sialic acids. Stronger acids (TFA/HCl) may degrade O-acetylated species.
-
Derivatization: Mix an aliquot of hydrolysate with an equal volume of DMB reagent solution.
-
Reaction: Heat at 50°C for 2.5 hours in the dark.
-
Expert Note: Do not exceed 60°C; high heat causes DMB to degrade into fluorescent byproducts that interfere with the LOQ.
-
-
Separation: Inject 10 µL onto a C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile / Methanol / Water (9:7:84 v/v/v).
-
Flow Rate: 0.9 mL/min.[1]
-
Part 4: Troubleshooting & Optimization (Self-Validating Systems)
To ensure the reported LODs are valid, you must implement these controls:
Stability Control (The "Light" Factor)
DMB derivatives are photosensitive.
-
Symptom: Loss of peak area over time in the autosampler.
-
Solution: Use amber vials and maintain autosampler temperature at 4°C. Analysis must be completed within 24-48 hours of derivatization.
Peak Splitting (The "pH" Factor)
-
Symptom: The Neu5Ac peak appears as a "doublet" or has a shoulder.
-
Cause: Injection solvent is too acidic, causing on-column protonation changes of the carboxyl group.
-
Solution: Ensure the final sample matrix matches the mobile phase pH, or dilute the reaction mixture with water prior to injection.
Reagent Blank (The "Ghost" Peak)
-
Symptom: A peak elutes near Neu5Ac in the blank.
-
Cause: Oxidation of DMB due to old sodium hydrosulfite.
-
Solution: Prepare the reducing agent (sodium hydrosulfite) fresh daily . If the reagent solution turns yellow/brown before use, discard it.
References
-
Hara, S., et al. (1987).[2] Fluorometric High-Performance Liquid Chromatography of N-Acetyl- and N-Glycolylneuraminic Acids and Its Application to Their Microdetermination in Human and Animal Sera, Glycoproteins, and Glycolipids. Analytical Biochemistry.
-
Klein, A., et al. (1997).[3] New sialic acid derivatives for the quantitation of N-acetylneuraminic acid and N-glycolylneuraminic acid by HPLC. Glycobiology.
-
Sigma-Aldrich. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids.
-
Waters Corporation. DMB-Labeled Sialic Acid Analyses Using HPLC, UHPLC, and UPLC.
-
Inoue, Y., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection using DMB. Royal Society of Chemistry (RSC) Advances.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1,3-Benzodioxole-4,5-diamine: Personal Protective Equipment (PPE) and Safety Protocols
Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides essential, field-tested safety and logistical information for handling 1,3-Benzodioxole-4,5-diamine. As drug development professionals, our primary directive is to mitigate risk while enabling scientific progress. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Assessment: A Proactive Stance on Safety
While comprehensive toxicological data for 1,3-Benzodioxole-4,5-diamine may be limited, an analysis of structurally related compounds, such as 1,3-Benzodioxole, reveals a consistent hazard profile. A conservative approach is therefore mandatory. Key hazards include:
-
Skin and Eye Irritation : Related compounds are known to cause skin irritation and serious eye irritation.[1][2] Direct contact must be avoided.
-
Acute Toxicity (Inhalation & Ingestion) : Inhalation of dust or vapors and accidental ingestion are significant routes of exposure and are considered harmful.[1][3][4]
-
Respiratory Irritation : Fine dust or aerosols may cause respiratory irritation.[1]
-
Flammability : The parent compound, 1,3-Benzodioxole, is a flammable liquid, indicating that while the diamine salt is a solid, thermal decomposition or handling in flammable solvents requires control of ignition sources.[1][4]
Given these potential hazards, all handling of 1,3-Benzodioxole-4,5-diamine must occur within a certified chemical fume hood or similar ventilated enclosure to minimize inhalation exposure.
Core PPE Requirements: Your Primary Defense
The selection of PPE is not a static choice but a dynamic risk assessment based on the procedure being performed. The following recommendations represent the minimum required protection.
Eye and Face Protection
Direct ocular exposure presents a risk of serious, potentially irreversible damage.
-
Minimum Requirement : Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory for all operations.[5]
-
Enhanced Protection : For tasks with a higher risk of splash or aerosol generation (e.g., preparing stock solutions, sonicating, or heating), a full-face shield must be worn in addition to safety goggles.
Skin Protection: A Two-Layer Impermeable Barrier
-
Gloves : Due to the risk of skin irritation and potential absorption, chemically impermeable gloves are required.[5][6] The principle of "double gloving" is strongly recommended to provide a fail-safe barrier.
-
Inner Glove : A thinner nitrile glove provides dexterity and a baseline of protection.
-
Outer Glove : A thicker, chemical-resistant glove (e.g., butyl rubber or neoprene) should be worn over the inner glove. Always consult the glove manufacturer's compatibility chart for breakthrough times with the specific solvents being used.
-
Causality : Double gloving protects against minor tears or punctures in the outer glove that may go unnoticed, providing a critical time window to retreat and decontaminate without direct skin exposure.
-
-
Protective Clothing : A fully buttoned, long-sleeved laboratory coat is the minimum requirement.
Respiratory Protection
While engineering controls like fume hoods are the primary method for mitigating inhalation risk, certain scenarios demand personal respiratory protection.
-
Standard Operations : For routine handling of small quantities inside a certified chemical fume hood, a respirator is not typically required.
-
High-Hazard Operations : For weighing larger quantities of the solid outside of a containment system (not recommended), cleaning up spills, or if engineering controls are not available or fail, a full-face respirator with appropriate cartridges should be used.[5]
Operational Protocol: Integrating Safety into Your Workflow
A robust safety plan is procedural. It involves not just what you wear, but how you work.
PPE Selection Workflow
The following decision tree illustrates the logic for selecting the appropriate level of PPE for any given task involving 1,3-Benzodioxole-4,5-diamine.
Caption: PPE selection workflow for 1,3-Benzodioxole-4,5-diamine.
Step-by-Step Handling Procedures
1. Preparation and Donning PPE: i. Ensure the chemical fume hood is operational and the sash is at the appropriate working height. ii. Don inner nitrile gloves. iii. Don a lab coat, ensuring it is fully buttoned. iv. Don outer chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat. v. Don safety goggles. Add a face shield if the procedure warrants it.
2. Handling the Solid Compound (e.g., Weighing): i. Perform all weighing operations within the fume hood or on a balance situated in a containment enclosure. ii. Use non-sparking tools.[5] iii. Avoid creating dust. If transferring from a larger container, do so slowly and close to the surface of the weigh boat. iv. Immediately close the primary container after dispensing.
3. Handling Solutions: i. Always add the solid to the solvent (never the other way around) to control dissolution and prevent splashing. ii. Keep containers tightly closed when not in use.[4][5] iii. Work in a well-ventilated area.[5]
4. Doffing PPE and Decontamination: i. With outer gloves still on, wipe them down with an appropriate solvent-soaked towel (e.g., 70% ethanol) if gross contamination is present. ii. Remove the outer gloves, peeling them off without touching the external surface with your bare hands. iii. Remove your lab coat or apron, folding it inward to contain any potential contamination. iv. Remove inner gloves. v. Wash hands thoroughly with soap and water.[2][3]
Emergency Response and Disposal
Exposure Management
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][5][6]
-
Skin Contact : Take off immediately all contaminated clothing.[5] Wash off with soap and plenty of water for at least 15 minutes.[3][6] Seek medical attention if irritation persists.[1][2]
-
Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][6]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][6]
Spill and Waste Disposal
-
Small Spills : For small spills within the fume hood, absorb the material with vermiculite or another non-combustible absorbent material.[1] Collect residues in a sealed, labeled, flammable waste container.[1]
-
Contaminated PPE : All disposable PPE (gloves, coveralls) that has come into contact with 1,3-Benzodioxole-4,5-diamine must be disposed of as hazardous chemical waste.
-
Chemical Waste : Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4][5] Do not let the chemical enter drains.[5]
Summary of Personal Protective Equipment
| Protection Type | Minimum Requirement (Low-Risk Tasks) | Enhanced Protection (High-Risk Tasks) |
| Eye/Face | Tightly-fitting safety goggles | Safety goggles AND full-face shield |
| Hand | Double-gloved (inner nitrile, outer chemical-resistant) | Double-gloved (inner nitrile, outer chemical-resistant) |
| Body | Full-sleeved lab coat | Lab coat AND chemical-resistant apron or disposable coveralls |
| Respiratory | Not required (if in fume hood) | Air-purifying respirator (if spill, or no fume hood) |
References
-
Guidance for Selection of Protective Clothing for MDI Users . Covestro. [Link]
-
Personal Protective Equipment (PPE) . CHEMM. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
